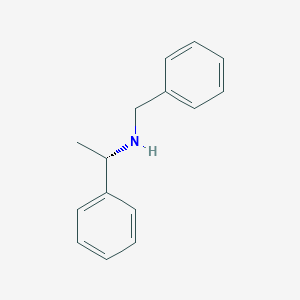

(S)-(-)-N-Benzyl-1-phenylethylamine

Beschreibung

(S)-(-)-N-Benzyl-1-phenylethylamine (CAS 17480-69-2, molecular formula C₁₅H₁₇N, MW 211.30 amu) is a chiral amine widely used as a resolving agent in enantioselective synthesis . Derived from phenylethylamine (PEA), it incorporates a benzyl group at the nitrogen atom, significantly reducing its water solubility (0.014% at 20°C) compared to PEA (4% at 20°C) . This structural modification enhances its utility in optical resolution processes, particularly for mandelic acid derivatives like 4-chloromandelic acid (4-ClMA), where it achieves high recovery rates (>97%) without requiring additional extraction steps .

Eigenschaften

IUPAC Name |

(1S)-N-benzyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361450 | |

| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17480-69-2 | |

| Record name | (-)-N-Benzyl-1-phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17480-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Iminization Reaction

Benzaldehyde reacts with (S)-α-methylbenzylamine in a polar aprotic solvent (e.g., toluene) under reflux. Azeotropic distillation removes water via a Dean-Stark apparatus, driving the equilibrium toward imine formation. The intermediate (S)-N-benzylidene-1-phenylethylamine is isolated as a pale yellow oil.

Reaction Conditions:

Hydrogenation Step

The imine undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0°C or catalytic hydrogenation with transition metals (e.g., Pd/C). NaBH₄ provides rapid reduction but requires strict temperature control to avoid racemization. Catalytic hydrogenation offers milder conditions, preserving stereochemistry with >99% enantiomeric excess (ee).

Optimized Protocol (NaBH₄):

-

Reducing Agent: NaBH₄ (2.5 equiv)

-

Solvent: Methanol

-

Temperature: 0°C → ambient

-

Workup: Extraction with ethyl acetate, drying (MgSO₄), and vacuum distillation

Catalytic Hydrogenation with Transition Metal Catalysts

Recent advances prioritize heterogeneous catalysis to enhance selectivity and scalability.

Palladium on Carbon (Pd/C)

Pd/C (5–10 wt%) in methanol facilitates hydrogenation at 20–30°C under 1–5 bar H₂. This method eliminates azeotropic distillation by conducting iminization and hydrogenation in a one-pot, two-step sequence.

Key Advantages:

-

No Racemization: Chiral integrity maintained due to mild conditions.

-

Solvent Flexibility: Methanol or ethanol simplifies purification.

-

Continuous Flow Compatibility: Enables large-scale production.

Representative Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C |

| H₂ Pressure | 1 bar |

| Temperature | 25°C |

| Reaction Time | 24 h |

| Yield | 85–90% |

Nickel and Rhodium Catalysts

Alternative catalysts like Raney Ni or Rh/Al₂O₃ show moderate activity but require higher pressures (10–25 bar). These are less favored due to cost and operational hazards.

Enantioselective Synthesis via Chiral Auxiliaries

The Davies protocol leverages chiral amines to induce asymmetry during C–N bond formation.

Mechanism

(S)-α-Methylbenzylamine acts as a chiral auxiliary, coordinating to metal catalysts (e.g., Pd) during iminization. This step establishes the (S)-configuration, which is retained during hydrogenation.

Critical Steps:

-

Iminization: Benzaldehyde + (S)-α-methylbenzylamine → Imine (98% ee).

-

Hydrogenation: Imine → (S)-N-Benzyl-1-phenylethylamine (99% ee).

Comparative Analysis of Methods

| Method | Yield | ee (%) | Conditions | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | 92% | 99 | 0°C, MeOH | Lab-scale |

| Pd/C Hydrogenation | 85–90% | 99.5 | 25°C, 1 bar H₂ | Industrial |

| Davies Protocol | 75% | 99.8 | Chiral Pd complex | Specialty |

Trade-offs:

-

NaBH₄: High yield but sensitive to moisture.

-

Pd/C: Scalable but requires H₂ infrastructure.

-

Davies Protocol: Superior ee but complex catalyst synthesis.

Recent Advances and Process Intensification

Solvent-Free Iminization

Microwave-assisted iminization in solvent-free systems reduces reaction time from hours to minutes while maintaining >90% yield.

Continuous Flow Hydrogenation

Example 6 of Patent EP1247799A2 details a continuous flow reactor for synthesizing (S)-N-Benzyl-1-phenylethylamine:

Critical Considerations in Synthesis

Racemization Risks

Elevated temperatures (>40°C) during iminization or hydrogenation can invert stereochemistry. Methanol as a solvent stabilizes the transition state, minimizing epimerization.

Purification Challenges

Residual benzaldehyde or amine impurities necessitate careful distillation or chromatography.

Analyse Chemischer Reaktionen

Key Catalytic Roles

-

Aldol Reactions: Facilitates stereocontrol in proline-catalyzed aldol condensations, achieving >90% enantiomeric excess (ee) in β-hydroxy ketone synthesis .

-

Michael Additions: Enhances nucleophile-electrophile alignment in conjugate additions, yielding cyclic ketones with 85–92% ee .

Comparison of Catalytic Efficiency

| Reaction Type | Catalyst System | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Aldol Condensation | (S)-amine/L-proline co-catalyst | 92 | 78 | |

| Asymmetric Hydrogenation | Pd/(S)-amine complex | 99.1 | 98.3 |

Antimicrobial Urea Derivatives

Reaction with aryl isocyanates produces urea analogs showing:

-

MIC values of 2–8 µg/mL against Staphylococcus aureus

Stability and Reactivity Considerations

-

Air Sensitivity: Rapid oxidation in air necessitates storage under inert gas (Ar/N₂) .

-

Solvent Compatibility: Stable in alcohols and THF but decomposes in acidic aqueous media (pH < 3) .

This compound’s chiral utility and modular reactivity underscore its importance in asymmetric synthesis and pharmaceutical development. Experimental protocols emphasize catalyst choice and solvent systems to optimize stereochemical outcomes .

Wissenschaftliche Forschungsanwendungen

(S)-(-)-N-Benzyl-1-phenylethylamine has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-(-)-N-Benzyl-1-phenylethylamine involves its interaction with various molecular targets, depending on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different substrates and catalysts.

Vergleich Mit ähnlichen Verbindungen

Phenylethylamine (PEA)

- Structure : Lacks the N-benzyl group.

- Solubility : 4% in water at 20°C, necessitating costly extraction steps for recovery .

- Applications : Effective for resolving 4-ClMA but fails with 2-ClMA due to steric and electronic effects of chlorine positioning .

- Limitations: High solubility reduces economic viability in large-scale processes.

(R)-(+)-N-Benzyl-1-phenylethylamine

- Structure : Enantiomer of the (S)-form.

- Applications : Used interchangeably in chiral resolutions but may exhibit opposite stereoselectivity. For example, (R)-(+)-BPA resolves 4-ClMA efficiently via diastereomeric salt formation .

- Synthesis : Prepared from (R)-1-methylbenzylamine, with yields dependent on reaction conditions .

1-(1-Naphthyl)ethylamine and Derivatives

N-Benzyl-1-(1-naphthyl)ethanamine

- Structure : Combines benzyl and naphthyl groups.

- Applications : Less commonly used due to complex synthesis and niche applicability compared to BPA .

Structural and Functional Data Table

Key Research Findings

Chiral Discrimination Mechanisms

Deprotection Efficiency

- N-Benzyl Removal : Laccase/TEMPO-catalyzed debenzylation of BPA at 30°C (pH 5) achieves >97% conversion to α-phenylethylamine, outperforming palladium-catalyzed methods in cost and environmental impact .

Biologische Aktivität

(S)-(-)-N-Benzyl-1-phenylethylamine, also known as (S)-(-)-N-benzyl-α-methylbenzylamine, is a chiral amine with significant biological activity and applications in medicinal chemistry. This article explores its chemical properties, biological activities, synthesis, and relevant case studies.

- Molecular Formula : C15H17N

- Molecular Weight : 211.3 g/mol

- CAS Number : 17480-69-2

- Physical Appearance : Colorless to light yellow liquid

- Boiling Point : 171 °C at 15 mmHg

- Density : 1.01 g/mL at 25 °C

Biological Activity

This compound exhibits various biological activities, making it a valuable compound in pharmaceutical research. Its structural characteristics allow it to interact with biological systems effectively.

1. Cardioprotective Properties

One of the notable applications of this compound is in the synthesis of cardioprotective agents. It is used as a key intermediate in the preparation of CP-060S, a compound that has shown promise in protecting cardiac tissues during ischemic events .

2. Antimicrobial Activity

Research indicates that derivatives of this compound can serve as potent antimicrobial agents. The compound has been involved in the synthesis of urea derivatives that exhibit significant antimicrobial properties .

3. Modulation of Biological Activity

The unique structural features of this compound allow it to modulate biological activity effectively. This property is crucial for developing compounds targeting specific receptors or pathways in various diseases .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of urea derivatives from this compound, leading to compounds with enhanced antimicrobial properties. The derivatives were tested against various bacterial strains, showing promising results that indicate their potential use in treating bacterial infections .

Case Study 2: Cardioprotective Drug Development

In another study, researchers utilized this compound in synthesizing CP-060S. Preclinical trials indicated that this drug could significantly reduce myocardial damage during ischemic episodes, highlighting the compound's potential therapeutic applications in cardiology .

Synthesis and Applications

This compound can be synthesized through various methods, including:

- Starting Materials : Commonly synthesized from phenethylamine and benzyl chloride.

- Reaction Conditions : Typically involves nucleophilic substitution reactions under controlled conditions to maintain optical purity.

The compound serves as an intermediate for synthesizing other biologically active compounds, including those used for treating cardiovascular diseases and infections.

Q & A

Q. Basic Research Focus

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .

- Polarimetry : Measures specific rotation ([α] = -40°), validated against reference standards .

- NMR Spectroscopy : Distinguishes diastereomers via splitting patterns in H and C spectra. For ambiguous cases, 2D NMR (e.g., NOESY) clarifies spatial arrangements .

- Mass Spectrometry : Confirms molecular weight (211.30 amu) and fragmentation patterns .

How can researchers mitigate contradictions in toxicity data for this compound?

Advanced Research Focus

Discrepancies in toxicity studies (e.g., LD values: 980 mg/kg oral in rabbits vs. 730 mg/kg dermal) may arise from metabolic differences or impurities. To resolve this:

- Purity Assessment : Use GC-MS or HPLC to rule out contaminants .

- In Silico Modeling : Predict metabolic pathways using tools like ADMET Predictor™.

- In Vivo Studies : Compare results across species and administration routes .

What experimental precautions are critical when handling this compound?

Q. Basic Research Focus

- Skin/Eye Protection : Use nitrile gloves and goggles; flush eyes with water for 15 minutes upon contact .

- Ventilation : Work in a fume hood to avoid inhalation (vapor pressure: 0.5 mm Hg at 20°C) .

- Storage : Keep at 2–8°C in airtight containers to prevent oxidation .

- First Aid : Administer activated charcoal for ingestion and seek immediate medical attention .

How can reaction conditions be optimized to minimize racemization during synthesis?

Advanced Research Focus

Racemization risks increase at elevated temperatures or in protic solvents. Strategies include:

- Temperature Control : Maintain reactions below 40°C .

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates .

- Catalyst Screening : Test chiral catalysts like BINAP-Ru complexes for asymmetric induction .

- Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect racemization in real time .

What methodologies are suitable for studying the compound’s interactions with CNS receptors?

Q. Advanced Research Focus

- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity for dopamine or serotonin receptors .

- Molecular Dynamics Simulations : Model docking interactions using software like AutoDock Vina .

- In Vivo Electrophysiology : Measure neuronal activity changes in rodent models .

How can researchers validate the compound’s role as a chiral auxiliary in asymmetric synthesis?

Q. Advanced Research Focus

- Diastereomeric Excess (de) Analysis : Compare de values in reactions with/without the auxiliary using H NMR .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemical outcomes .

- Kinetic Resolution Studies : Monitor enantioselectivity (e.g., ) in kinetic resolutions .

What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.